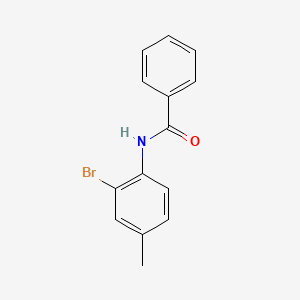

N-(2-Bromo-4-methylphenyl)benzamide

Description

N-(2-Bromo-4-methylphenyl)benzamide is a benzamide derivative featuring a bromine atom at the 2-position and a methyl group at the 4-position on the aniline moiety. This compound is synthesized via a condensation reaction between benzoyl chloride derivatives and substituted anilines.

Properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c1-10-7-8-13(12(15)9-10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEVKYATLFKDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357418 | |

| Record name | N-(2-Bromo-4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77791-07-2 | |

| Record name | N-(2-Bromo-4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-4-methylphenyl)benzamide typically involves the reaction of 2-bromo-4-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-(2-Bromo-4-methylphenyl)benzamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Major Products Formed:

Substitution: Formation of N-(2-azido-4-methylphenyl)benzamide or N-(2-thiocyanato-4-methylphenyl)benzamide.

Oxidation: Formation of N-(2-bromo-4-methylphenyl)sulfoxide or N-(2-bromo-4-methylphenyl)sulfone.

Reduction: Formation of N-(2-bromo-4-methylphenyl)amine.

Scientific Research Applications

N-(2-Bromo-4-methylphenyl)benzamide has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-methylphenyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the benzamide moiety play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The compound may interact with active sites or allosteric sites, affecting the function of the target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Crystallographic Comparisons

4-Bromo-N-(2-nitrophenyl)benzamide (I)

- Structure : Features a nitro group at the 2-position instead of methyl.

- Crystallography : The asymmetric unit contains two molecules (A and B) with dihedral angles of 78.6° (A) and 81.4° (B) between benzamide and nitrophenyl planes. The C=O bond length is 1.220 Å, typical for benzamides .

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)

- Structure : Contains methoxy (4-position) and nitro (2-position) groups.

- Crystallography : The dihedral angle between benzamide and substituted phenyl is 85.1°, with a C=O bond length of 1.216 Å .

- Comparison : Methoxy groups enhance electron density, which may influence solubility and biological activity compared to the methyl-substituted analogue.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Substituted with a phenethyl group bearing 3,4-dimethoxy substituents.

- Synthesis : Reacts benzoyl chloride with 3,4-dimethoxyphenethylamine in 80% yield .

- Comparison : The extended alkyl chain and methoxy groups increase hydrophobicity, contrasting with the bromo-methylphenyl group’s compact structure.

Physicochemical Properties

- Trends : Additional substituents (e.g., methoxy, fluoro) increase molecular weight and polarity. Bromine’s steric and electronic effects dominate in the target compound.

Biological Activity

N-(2-Bromo-4-methylphenyl)benzamide is a compound belonging to the benzamide class, which has shown significant promise in various biological activities. This article delves into its biological activity, exploring its mechanisms of action, pharmacological applications, and relevant case studies. The findings are supported by diverse research sources, highlighting the compound's potential in medicinal chemistry.

This compound has the molecular formula . The presence of a bromine atom and a methyl group on the phenyl ring contributes to its unique chemical reactivity and biological activity compared to other similar compounds.

Key Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 276.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It can bind to active sites on enzymes, inhibiting their function. This is particularly relevant in the context of metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors, influencing signal transduction pathways that are critical for cellular responses.

Preliminary studies suggest that this compound may act as a GPR40 agonist, which is significant for enhancing insulin secretion in diabetes treatment.

Pharmacological Applications

- Diabetes Treatment : this compound has been investigated for its potential as a GPR40 agonist, which could enhance insulin secretion and improve glycemic control in diabetic models.

- Anticancer Properties : Similar benzamide derivatives have demonstrated anticancer activity by inhibiting tumor growth across various cancer cell lines. This suggests that modifications in the benzamide structure can enhance efficacy against specific cancers.

- Neuroprotective Effects : Some studies have explored the potential of benzamides in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Compounds with structural similarities have shown promising AChE inhibitory activity .

Diabetes Research

A study highlighted the effectiveness of related compounds in improving glycemic control by enhancing insulin sensitivity and secretion in diabetic models. This reinforces the potential role of this compound in diabetes management.

Antitumor Activity

Research on benzamide derivatives has shown significant promise in inhibiting tumor growth. For instance, modifications similar to those found in this compound have been linked to enhanced anticancer properties against specific cell lines.

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity Type | Related Compounds | IC50 Values (µM) |

|---|---|---|

| AChE Inhibition | Various benzamides | 1.57 - 2.49 |

| GPR40 Agonist | Similar benzamides | Not specified |

| Antitumor Activity | Benzamide derivatives | Varies by study |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.